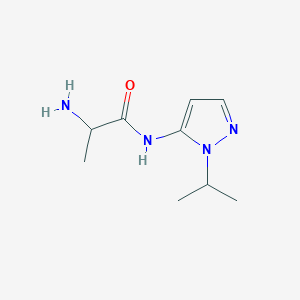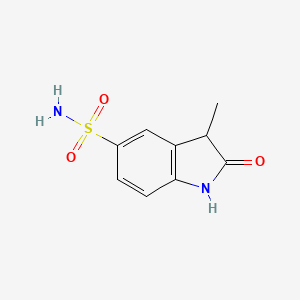
3-Methyl-2-oxoindoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-oxoindoline-5-sulfonamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound, like other indole derivatives, has garnered attention for its potential biological activities and applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxoindoline-5-sulfonamide typically involves the treatment of indolin-2-one with chlorosulfonic acid at elevated temperatures (around 70°C) to yield the key intermediate, 2-oxoindoline-5-sulfonyl chloride. This intermediate is then further reacted with appropriate reagents to introduce the methyl group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
化学反应分析
Types of Reactions
3-Methyl-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups.
Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups at the sulfonamide position.
科学研究应用
3-Methyl-2-oxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Its inhibitory effects on specific kinases make it a potential lead compound for developing novel chemotherapeutics.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-2-oxoindoline-5-sulfonamide involves its interaction with molecular targets such as Bruton’s tyrosine kinase. By inhibiting this kinase, the compound can disrupt signaling pathways critical for B-cell development, differentiation, and survival. This inhibition leads to the selective inhibition of cancerous cells, particularly in B-cell malignancies .
相似化合物的比较
Similar Compounds
2-Oxoindoline-5-sulfonamide: Lacks the methyl group at the 3-position but shares similar biological activities.
3-Methyl-2-oxoindoline-5-sulfonyl chloride: An intermediate in the synthesis of 3-Methyl-2-oxoindoline-5-sulfonamide.
Indole-3-acetic acid: A plant hormone with a different functional group but similar indole core structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to inhibit Bruton’s tyrosine kinase with minimal off-target effects makes it a promising candidate for therapeutic development .
属性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
3-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-5-7-4-6(15(10,13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)(H2,10,13,14) |
InChI 键 |
OTDIBWCBCLBSHK-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


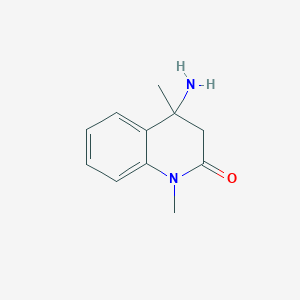
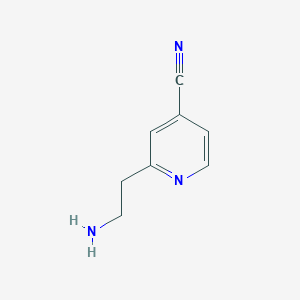
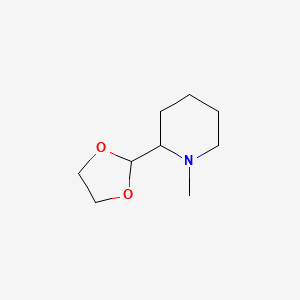
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)

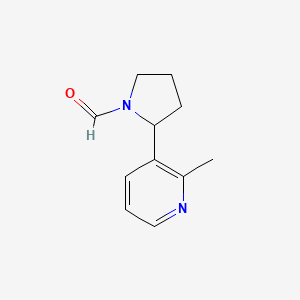

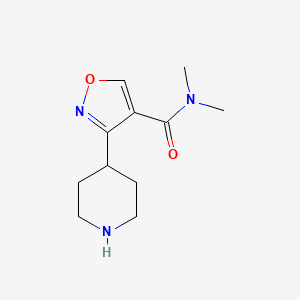

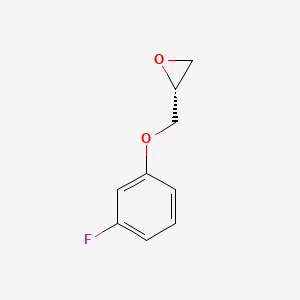
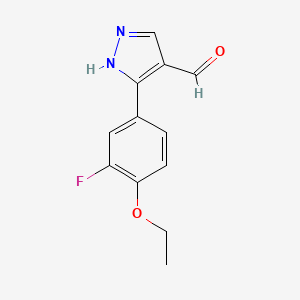
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)

